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2-(Furan-2-carbonyl)cycloheptan-1-one

Cat. No.: B13066495
M. Wt: 206.24 g/mol
InChI Key: GYOPMQGIYDWGCI-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)cycloheptan-1-one is a synthetic tricarbonyl compound featuring a cycloheptanone ring functionalized with a furan-2-carbonyl group. Compounds with this tricarbonyl motif are recognized as valuable, versatile intermediates in organic synthesis due to their multiple reactive sites for further elaboration . They serve as key scaffolds for constructing more complex molecular architectures, including bicyclic and tricyclic systems, through intramolecular condensation reactions . The incorporation of a furan ring, a common heteroaromatic unit, can influence the compound's electronic properties and provide a handle for further functionalization. In research, analogous structures are investigated as precursors in the synthesis of heterocyclic compounds and functional dyes, as the extension of the conjugated system can lead to distinct optical and electrochemical characteristics . This compound is intended for use in laboratory research and development. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B13066495 2-(Furan-2-carbonyl)cycloheptan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(furan-2-carbonyl)cycloheptan-1-one

InChI

InChI=1S/C12H14O3/c13-10-6-3-1-2-5-9(10)12(14)11-7-4-8-15-11/h4,7-9H,1-3,5-6H2

InChI Key

GYOPMQGIYDWGCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C(=O)C2=CC=CO2

Origin of Product

United States

Synthesis of 2 Furan 2 Carbonyl Cycloheptan 1 One

A plausible and widely used method for the synthesis of 2-acylcycloalkanones is the Claisen condensation. This reaction involves the C-acylation of a ketone enolate with an ester. For the synthesis of 2-(Furan-2-carbonyl)cycloheptan-1-one, a crossed Claisen condensation between cycloheptanone (B156872) and an ester of furan-2-carboxylic acid, such as methyl 2-furoate, would be a logical approach.

The reaction would be initiated by a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to deprotonate the α-carbon of cycloheptanone, forming the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 2-furoate. The subsequent loss of the methoxide (B1231860) leaving group yields the target β-dicarbonyl compound. An acidic workup is necessary to neutralize the reaction mixture and isolate the product.

Proposed Reaction Scheme:

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-Dimensional NMR (¹H NMR, ¹³C NMR) Principles and Applications

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy : This technique identifies the different electronic environments of protons. For 2-(Furan-2-carbonyl)cycloheptan-1-one, one would expect distinct signals for the protons on the furan (B31954) ring, which typically appear in the aromatic region (around 6.0-8.0 ppm), and a series of signals for the protons on the cycloheptanone (B156872) ring, which would appear in the aliphatic region (typically 1.0-3.0 ppm). The chemical shift of each proton is influenced by neighboring atoms and functional groups. The splitting of signals (multiplicity) would reveal the number of adjacent protons, helping to piece together the connectivity of the cycloheptane (B1346806) ring.

¹³C NMR Spectroscopy : This method detects the different carbon atoms within the molecule. A hypothetical ¹³C NMR spectrum of the target compound would show distinct peaks for the carbonyl carbons of the ketone and the furan-carbonyl group (typically in the 190-220 ppm range), carbons of the furan ring (around 110-150 ppm), and the aliphatic carbons of the cycloheptane ring (20-50 ppm).

Hypothetical ¹H and ¹³C NMR Data Interpretation:

Without experimental data, a precise data table cannot be generated. However, a table of expected chemical shift regions for the different protons and carbons in the molecule can be hypothesized based on known values for similar structural motifs like furan and cycloheptanone.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY) in Complex System Elucidation

2D NMR experiments are crucial for assembling the full structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map out the sequence of CH₂ groups within the cycloheptanone ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbon atoms they are attached to, allowing for unambiguous assignment of each ¹³C peak based on its corresponding ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be essential for connecting the furan ring to the cycloheptanone ring via the carbonyl linker.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the three-dimensional shape and preferred conformation of the molecule.

Advanced NMR Experiments for Conformational Analysis

The seven-membered ring of cycloheptanone is flexible and can exist in various conformations. Advanced NMR experiments, such as NOESY and Rotating Frame Overhauser Effect Spectroscopy (ROESY), would provide through-space correlations that help define the spatial arrangement of the atoms and the preferred conformation of the cycloheptyl ring relative to the furanoyl group.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on how the molecule breaks apart.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula of this compound (C₁₂H₁₂O₃) by distinguishing its precise mass from other combinations of atoms that might have the same nominal mass.

Mechanistic Aspects of Fragmentation Patterns and Structural Inference

In the mass spectrometer, the molecule is ionized and often breaks into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage : The bonds adjacent to the carbonyl groups are common points of cleavage. This could lead to the loss of the furanoyl group or fragmentation of the cycloheptanone ring.

Formation of Acylium Ions : A very common fragmentation for ketones and aldehydes is the formation of a stable acylium ion. A prominent peak at m/z = 95, corresponding to the [C₄H₃O-C=O]⁺ ion (the furoyl cation), would be strongly indicative of the furan-2-carbonyl substructure.

Ring Fragmentation : The cycloheptanone ring would likely undergo complex fragmentation, losing small neutral molecules like ethene or carbon monoxide.

Analysis of these patterns allows chemists to confirm the connectivity of the molecular structure pieced together by NMR.

Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques would provide a unique spectral fingerprint, allowing for its structural confirmation.

In an FTIR spectrum of this compound, the most prominent absorption bands would arise from the carbonyl groups. The ketone (C=O) stretching vibration of the cycloheptanone ring is typically observed in the region of 1700-1725 cm⁻¹. The adjacent furan-2-carbonyl group, being an aryl ketone, would also exhibit a strong C=O stretching band, generally found at a slightly lower wavenumber, around 1660-1685 cm⁻¹, due to conjugation with the furan ring.

The furan ring itself would produce a series of characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ range, and various in-plane and out-of-plane bending vibrations at lower frequencies. The cycloheptanone moiety would be identified by its aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations typically found between 1465 cm⁻¹ and 720 cm⁻¹.

Raman spectroscopy would provide complementary information. While carbonyl stretching vibrations are also visible in Raman spectra, they are generally less intense than in FTIR. Conversely, the C=C stretching vibrations of the furan ring are often strong in Raman spectra, aiding in the characterization of the aromatic system. The aliphatic C-H stretching and bending modes of the cycloheptanone ring would also be observable.

A hypothetical data table summarizing the expected key vibrational bands for this compound is presented below.

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹) Functional Group
C-H Stretch (Furan)~3120~3120Furan
C-H Stretch (Aliphatic)2850-29602850-2960Cycloheptanone
C=O Stretch (Ketone)~1715~1715Cycloheptanone
C=O Stretch (Furoyl)~1670~1670Furan-2-carbonyl
C=C Stretch (Furan)~1580, ~1490~1580, ~1490Furan
CH₂ Bend (Scissoring)~1465~1465Cycloheptanone
C-O-C Stretch (Furan)~1250~1250Furan
C-H Out-of-plane Bend (Furan)~750~750Furan

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A successful single-crystal X-ray diffraction experiment would yield a detailed structural model of the molecule. This would confirm the connectivity of the furan ring to the carbonyl carbon, which is in turn attached to the cycloheptanone ring at the alpha position. The analysis would also reveal the conformation of the flexible seven-membered cycloheptanone ring, which can adopt several low-energy conformations such as the chair or boat form.

The crystallographic data would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include hydrogen bonding (if co-crystallized with a suitable solvent), dipole-dipole interactions between the polar carbonyl groups, and van der Waals forces.

Key parameters that would be determined from an X-ray crystallographic analysis are summarized in the hypothetical data table below.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)These are the lengths of the sides and the angles between the axes of the unit cell.
ZThe number of molecules per unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C=O, C-C, C-O).
Bond AnglesThe angles formed between three connected atoms.
Torsional AnglesThe dihedral angles that describe the conformation of the molecule, particularly the cycloheptanone ring.

Without experimental data, the specific values for these parameters for this compound cannot be provided.

Reactivity and Mechanistic Investigations of 2 Furan 2 Carbonyl Cycloheptan 1 One

Tautomeric Equilibria and Enolization Studies

The structure of 2-(furan-2-carbonyl)cycloheptan-1-one, a β-dicarbonyl compound, allows it to exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is a fundamental aspect of its chemistry, influencing its reactivity, physical properties, and biological interactions.

Beta-dicarbonyl compounds, including β-diketones, are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement facilitates a type of constitutional isomerism known as tautomerism, where the isomers, or tautomers, can readily interconvert. The most common form is keto-enol tautomerism, involving the migration of a proton and the shifting of bonding electrons. nanalysis.com

An asymmetrical β-diketone like this compound can theoretically exist as three distinct tautomers: one diketo form and two different enol forms (Figure 1). researchgate.net The enol forms are stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered pseudo-ring. mdpi.comruc.dk This hydrogen bond is a key feature of enol tautomers. The interconversion between the two enolic forms is typically very fast due to a low energy barrier for the proton transfer. mdpi.com In contrast, the equilibrium between the keto and enol forms is slow enough to be observed on the NMR timescale, allowing for the quantification of each tautomer in solution. nanalysis.commissouri.edu In the gas phase, the enol form is generally more stable than the keto form. acs.orgresearchgate.net

The position of the keto-enol equilibrium is not static and is highly sensitive to a variety of internal and external factors, including the molecular structure (substituents) and the surrounding environment (solvent, temperature). ruc.dk

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. rsc.orgresearchgate.net Generally, nonpolar, aprotic solvents tend to favor the enol tautomer. In these solvents, the stabilizing effect of the intramolecular hydrogen bond is maximized, as there is no competition from solvent molecules. researchgate.net Conversely, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the diketone. This interaction preferentially stabilizes the more polar keto tautomer, shifting the equilibrium in its favor. missouri.eduresearchgate.net This general observation is often referred to as Meyer's rule. missouri.edu For example, studies on various β-diketones have consistently shown a higher percentage of the enol form in nonpolar solvents like chloroform (B151607) compared to polar solvents like dimethyl sulfoxide (B87167) or water. cdnsciencepub.comresearchgate.net

Substituent Effects: The electronic and steric properties of the substituents attached to the β-dicarbonyl framework significantly influence tautomeric preferences. rsc.org

Electronic Effects: Electron-withdrawing groups attached to the carbonyls increase the acidity of the α-protons, which generally favors enolization. missouri.edunih.gov In this compound, the furan (B31954) ring, being an aromatic heterocycle, influences the electron density of the adjacent carbonyl group and can participate in conjugation within the enol form, which typically stabilizes the enol tautomer.

Steric Effects: The steric bulk of substituents can also play a decisive role. Increasing the size of the groups attached to the carbonyls (R1 and R3 in a linear β-diketone) generally increases the proportion of the enol form. ruc.dkresearchgate.net Conversely, bulky substituents on the central methylene carbon can create steric hindrance that destabilizes the planar enol form, favoring the diketo tautomer. rsc.org The seven-membered cycloheptanone (B156872) ring imposes specific conformational constraints that will influence the planarity of the enol system and thus the equilibrium position compared to acyclic analogues.

The interplay of these factors determines the specific keto-enol ratio for this compound under given conditions.

Table 1: Representative Solvent Effects on the Keto-Enol Equilibrium of Acetylacetone (B45752) (a model β-diketone)
SolventDielectric Constant (ε)% Enol Form
Hexane (Nonpolar)1.997%
Benzene (B151609) (Nonpolar)2.396%
Chloroform (Slightly Polar)4.885%
Acetone (Polar Aprotic)2174%
Methanol (Polar Protic)3366%
Water (Polar Protic)8015%

Data is representative for the model compound acetylacetone and illustrates the general trend of solvent effects on keto-enol equilibria.

Reactions Involving the Cycloheptanone Moiety

The cycloheptanone ring of this compound contains a reactive carbonyl group and acidic α-protons, making it susceptible to a range of chemical transformations. The presence of the adjacent furan-2-carbonyl group creates a β-dicarbonyl system, which significantly influences the reactivity of the cycloheptanone moiety.

Like other ketones, the carbonyl carbon of the cycloheptanone ring is electrophilic and undergoes nucleophilic addition reactions. ncert.nic.in A nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated. ncert.nic.in The reactivity of cycloheptanones in such additions is influenced by torsional and steric factors inherent to the seven-membered ring.

Common nucleophilic addition reactions include:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding cycloheptanol.

Grignard and Organolithium Reactions: Addition of organometallic reagents forms tertiary alcohols after acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) yields a cyanohydrin. ncert.nic.in

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also prevalent. The α-protons of the cycloheptanone (at the C7 position) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile. A classic example is the Aldol (B89426) condensation , where the enolate attacks another carbonyl compound. A related reaction is the Knoevenagel condensation , where the acidic methylene group of the β-dicarbonyl system reacts with aldehydes or ketones. For instance, condensation between cyclohexanone (B45756) and furfural (B47365) is a known method to synthesize 2-(2-furfurylidene)cyclohexan-1-one, an α,β-unsaturated ketone. ontosight.ai A similar reaction could potentially occur at the C7 position of the cycloheptanone ring in the title compound.

The protons alpha to the carbonyl groups in the β-dicarbonyl system are particularly acidic, facilitating the formation of a stable, conjugated enolate. This enolate is a key intermediate for a wide array of α-functionalization reactions. springernature.com Research on cycloheptane-based β-ketoesters has demonstrated various transformations that are applicable to this compound. benthamscience.com These reactions typically occur at the C2 position, between the two carbonyl groups, due to the higher acidity of the proton at this position.

Examples of α-functionalization reactions include:

Alkylation and Arylation: The enolate can be alkylated or arylated using alkyl halides or other electrophilic carbon sources.

Halogenation: Electrophilic halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) can introduce halogen atoms at the α-position. benthamscience.com

Amination, Oxylation, and Sulfenylation: Electrophilic nitrogen, oxygen, or sulfur sources can be used to install amino, hydroxyl, or thioether groups, respectively. benthamscience.comnih.gov

These functionalizations are crucial for building molecular complexity and synthesizing a diverse range of derivatives.

Table 2: Examples of α-Functionalization Reactions on Cyclic β-Ketoesters (Models for this compound Reactivity)
Reaction TypeElectrophile/ReagentProduct Type
BrominationN-Bromosuccinimide (NBS)α-Bromo derivative
ChlorinationN-Chlorosuccinimide (NCS)α-Chloro derivative
AminationDi-tert-butyl azodicarboxylateα-Amino derivative
Hydroxylationm-CPBA / Baseα-Hydroxy derivative
BenzoyloxylationBenzoyl peroxideα-Benzoyloxy derivative
SulfenylationN-(Phenylthio)succinimideα-Phenylthio derivative

Cyclic ketones, including cycloheptanone derivatives, can undergo ring-size alterations under specific reaction conditions. These transformations are valuable for synthesizing smaller or larger carbocyclic systems that may be difficult to access directly. etsu.edu

Ring Contraction: A common method for ring contraction of α-haloketones is the Favorskii rearrangement . chemistrysteps.com If this compound were to be halogenated at the C7 position, treatment with a base could induce a rearrangement to form a substituted cyclohexanecarboxylic acid derivative. The mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.org

Ring Expansion: Ring expansion reactions often proceed through carbocation intermediates. For example, the Tiffeneau–Demjanov ring expansion could potentially be applied. This would involve converting the cycloheptanone into a β-amino alcohol, followed by diazotization with nitrous acid. The resulting diazonium salt can lose nitrogen gas to form a carbocation, which then undergoes a 1,2-alkyl shift, expanding the seven-membered ring to an eight-membered ring. wikipedia.orguchicago.edu Another pathway could involve the reaction of the cycloheptanone with a diazoalkane, which can lead to the insertion of a methylene group and the formation of a cyclooctanone (B32682) derivative. organic-chemistry.org The specific course of these rearrangements would be influenced by the steric and electronic properties of the furan-2-carbonyl substituent.

Reactions Involving the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene in many reactions. chemicalbook.com However, the presence of the electron-withdrawing carbonyl group at the 2-position (an acyl group) has a profound influence on this reactivity. This group deactivates the furan ring towards electrophilic attack and modifies its behavior in cycloaddition reactions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. For furan, this reaction is exceptionally rapid compared to benzene. chemicalbook.com The preferred site of attack is the C2 (or C5) position, as the carbocation intermediate (sigma complex) formed is better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. pearson.comquora.com

Typical EAS reactions and the expected major products for this compound are outlined below. Milder reagents and conditions are generally required than for benzene, but conditions may need to be harsher than for simple furans due to the deactivating effect of the carbonyl group. pharmaguideline.commasterorganicchemistry.com

Reaction Reagents Predicted Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂) at low temp.2-((5-Nitrofuran-2-yl)carbonyl)cycloheptan-1-one
HalogenationBr₂ in dioxane at low temp.2-((5-Bromofuran-2-yl)carbonyl)cycloheptan-1-one
SulfonationPyridine-SO₃ complex5-(Cycloheptanecarbonyl-carbonyl)furan-2-sulfonic acid
Friedel-Crafts AcylationAcyl chloride, mild Lewis acid (e.g., SnCl₄)2-((5-Acylfuran-2-yl)carbonyl)cycloheptan-1-one

The furan ring can function as a 1,3-diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acs.org However, the aromatic stabilization energy of the furan ring must be overcome for the reaction to proceed, making many furan Diels-Alder reactions reversible and thermodynamically less favorable than those with non-aromatic dienes like cyclopentadiene. bohrium.comnih.gov

The reactivity of furan as a diene is highly sensitive to substituents. rsc.org Electron-donating groups enhance reactivity, while electron-withdrawing groups, such as the 2-carbonyl group in the title compound, significantly decrease the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. rsc.orgrsc.org This is because the withdrawing group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, reducing its interaction with the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, this compound is expected to be a poor diene. Forcing conditions, such as high pressure or Lewis acid catalysis, might be required to achieve cycloaddition with reactive dienophiles like maleic anhydride (B1165640).

Conversely, the electron-withdrawing nature of the carbonyl group can enhance the ability of the furan C3=C4 double bond to act as a dienophile in inverse-electron-demand Diels-Alder reactions, although this is less common. acs.orgconicet.gov.ar More potent electron-withdrawing groups, like a nitro group, have been shown to effectively render the furan system dienophilic. conicet.gov.ar

The furan ring is susceptible to cleavage under various conditions, particularly in the presence of acid or oxidizing agents. pharmaguideline.com This reactivity stems from the lower resonance energy of furan compared to benzene, making dearomatization more accessible. chemicalbook.com

For this compound, acid-catalyzed ring-opening is a plausible pathway. Protonation of the furan ring, likely at the C5 position, would generate a reactive carbocation. Subsequent attack by a nucleophile (e.g., water or an alcohol solvent) can lead to the formation of an acyclic 1,4-dicarbonyl compound. This transformation is a common synthetic strategy utilizing furans as masked 1,4-dicarbonyl synthons. rsc.org

Oxidative ring-opening is another potential pathway. Reagents like ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), or even singlet oxygen can react with the furan ring to yield unstable intermediates that rearrange to open-chain products. pharmaguideline.com The specific structure of the resulting product would depend on the oxidant and reaction conditions.

Intermolecular and Intramolecular Reaction Pathways

Beyond the canonical reactions of the furan ring with external reagents (intermolecular reactions), the structure of this compound allows for the possibility of intramolecular processes. The proximity of the cycloheptanone ring and the furan moiety could facilitate cyclization reactions under specific conditions.

For instance, if the cycloheptanone ring were to be enolized, the resulting enolate could potentially attack the furan ring, although this is generally difficult. A more plausible intramolecular pathway would follow a modification of the molecule or an initial reaction. For example, after an acid-catalyzed ring-opening of the furan to a 1,4-dicarbonyl species, an intramolecular aldol condensation could occur, leading to the formation of a new five- or six-membered ring, depending on which enolate is formed from the now acyclic chain.

Literature on related furan systems shows various intramolecular reactions, such as the Feist-Benary synthesis, which involves the intramolecular reaction of a carbanion with a carbonyl group to form a five-membered ring that subsequently aromatizes. youtube.com While not directly applicable here, it illustrates the principle of using the reactive components of such molecules for intramolecular bond formation. nih.gov

Kinetic and Thermodynamic Control in Reaction Outcome

The outcome of chemical reactions that can yield multiple products is often governed by whether the reaction is under kinetic or thermodynamic control. mdpi.comresearchgate.net

Kinetic Control: At lower temperatures with irreversible conditions, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, where the reaction pathways are reversible, an equilibrium can be established. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.

This principle is highly relevant to the reactivity of furans. In the Diels-Alder reaction, for example, the endo adduct is often the kinetic product due to favorable secondary orbital interactions in the transition state, while the less sterically hindered exo adduct is typically the more stable thermodynamic product. rsc.org For a substituted furan like this compound, a similar relationship would be expected in any successful cycloaddition, with the product ratio being temperature-dependent.

For electrophilic aromatic substitution, kinetic versus thermodynamic control could influence the regioselectivity. While substitution at C5 is electronically favored and expected to be the major product under both regimes, it is conceivable that under certain conditions, substitution at C4 could occur. If the C4-substituted product were more stable for some reason (e.g., reduced steric hindrance), it could potentially be favored under thermodynamic control, although this is less likely. A hypothetical reaction energy diagram illustrates this concept for a generic electrophilic substitution on the subject molecule.

Synthetic Applications and Derivatization Strategies

2-(Furan-2-carbonyl)cycloheptan-1-one as a Key Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its constituent parts. The β-diketone moiety, consisting of the cycloheptanone (B156872) carbonyl and the furan-2-carbonyl group, is amenable to a variety of transformations. The furan (B31954) ring itself can act as a diene in cycloaddition reactions or undergo oxidative transformations to yield linear dicarbonyl compounds. organicreactions.orgresearchgate.net Furthermore, the cycloheptanone ring provides a seven-carbon framework that can be elaborated upon to create fused polycyclic systems. This inherent reactivity allows for selective modifications at different sites of the molecule, providing a strategic advantage in the synthesis of diverse chemical scaffolds.

Derivatization via Transformations of the Carbonyl Groups (e.g., Knoevenagel, Wittig)

The two carbonyl groups of the β-diketone system are primary sites for derivatization. Classic carbonyl chemistry, including the Knoevenagel condensation and the Wittig reaction, can be employed to transform these groups into carbon-carbon double bonds, introducing new functionalities and extending the carbon skeleton.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to one of the carbonyl groups, followed by dehydration to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com By reacting this compound with active methylene (B1212753) compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a mild base, a variety of functionalized alkenes can be synthesized. sphinxsai.comdamascusuniversity.edu.symdpi.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile, allowing for the introduction of a wide range of substituents depending on the structure of the ylide. organic-chemistry.orgnrochemistry.com The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com Wittig reagents generally tolerate various functional groups, making this a suitable method for the selective modification of the carbonyls in this compound. wikipedia.orglibretexts.org

Table 1: Potential Carbonyl Derivatization Reactions
ReactionReagent TypePotential Product StructureKey Features
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CN)₂)α,β-Unsaturated DinitrileForms C=C bond; catalyzed by weak bases. wikipedia.org
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CH₂)Exocyclic Methylene GroupConverts C=O to C=C; tolerant of other functional groups. wikipedia.orglibretexts.org

Transformations of the Furan Ring for Diverse Chemical Scaffolds

The furan ring is a versatile heterocyclic synthon that can undergo several important transformations, providing access to a range of different molecular frameworks. nih.gov

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with various dienophiles. youtube.com This reaction is a powerful tool for constructing bicyclic systems, specifically oxabicyclo[2.2.1]heptene derivatives. nih.govrsc.org The reaction of this compound with dienophiles like maleic anhydride (B1165640) or acrylonitrile (B1666552) would yield complex polycyclic adducts, which can be further modified. nih.govresearchgate.net

Oxidative Ring-Opening: The furan nucleus can be subjected to oxidative cleavage to unmask a 1,4-dicarbonyl functionality. organicreactions.orgresearchgate.net Reagents such as singlet oxygen or manganese(III)/cobalt(II) catalysts can open the furan ring to produce a linear enedione system. rsc.orgacs.org This transformation converts the cyclic furan moiety into a flexible acyclic chain bearing two new carbonyl groups, which are available for subsequent cyclization or derivatization reactions. organicreactions.orgrsc.orgacs.org

Table 2: Representative Furan Ring Transformations
TransformationReagent/ConditionResulting MoietySynthetic Utility
Diels-Alder CycloadditionDienophile (e.g., Maleic Anhydride)Oxabicyclo[2.2.1]hepteneFormation of complex bicyclic systems. nih.govrsc.org
Oxidative Ring-OpeningO₂, Mn(III)/Co(II) catalyst1,4-DicarbonylGenerates a linear C4 building block for further synthesis. organicreactions.orgrsc.org

Exploitation of the Cycloheptanone Ring for Fused Polycyclic Systems

The seven-membered cycloheptanone ring serves as a scaffold for the construction of fused polycyclic systems, most notably azulene (B44059) derivatives. mdpi.com

Synthesis of Azulenes: 2H-Cyclohepta[b]furan-2-ones are well-established precursors for the synthesis of azulenes, which are bicyclic non-benzenoid aromatic hydrocarbons. nih.govnih.govresearchgate.net Synthetic strategies often involve an [8+2] cycloaddition reaction between the cyclohepta[b]furan-2-one core and various dienophiles like enamines or silyl (B83357) enol ethers. nih.govnih.gov While this compound is not a cyclohepta[b]furan-2-one itself, it can be envisioned as a potential precursor to such structures through intramolecular cyclization strategies, thereby providing an entry point to azulene chemistry. wikipedia.org

Robinson Annulation: The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. ucla.eduwikipedia.org The enolate of the cycloheptanone part of the molecule could potentially react with an α,β-unsaturated ketone like methyl vinyl ketone. masterorganicchemistry.com The resulting 1,5-diketone intermediate would then undergo an intramolecular aldol condensation to yield a tricyclic fused ring system. pearson.comchempedia.info

Applications in Chelation Chemistry Based on the Beta-Diketone Moiety

The 1,3-dicarbonyl arrangement in this compound is a classic chelating motif capable of coordinating with a wide variety of metal ions. nih.gov The molecule exists in equilibrium with its enol tautomer, and upon deprotonation, the resulting enolate can act as a bidentate ligand, forming stable six-membered chelate rings with metal centers. mdpi.com

This chelating ability allows for the formation of diverse metal complexes. mdpi.comiosrjournals.org These complexes could find applications in catalysis, materials science, or as therapeutic agents. The specific properties of the resulting metal complex, such as stability, solubility, and reactivity, can be tuned by the choice of the metal ion and the other ligands in its coordination sphere. nih.govmdpi.com

Utility as a Building Block in Complex Molecule Synthesis and Analogue Development

By strategically combining the various reactions described, this compound serves as a versatile building block for the synthesis of complex molecules and the development of chemical analogues. rsc.org The furan moiety is a common feature in numerous bioactive natural products, and this compound provides a ready starting point for their synthesis. researchgate.netrsc.org

The ability to selectively modify the carbonyl groups, transform the furan ring, and build upon the cycloheptane (B1346806) framework allows for a combinatorial approach to generating a library of structurally diverse compounds. This diversity is crucial in fields like medicinal chemistry, where subtle structural changes can lead to significant differences in biological activity. The orthogonal reactivity of the different functional groups within the molecule enables a modular approach to synthesis, making it a valuable tool for analogue development and the exploration of chemical space.

Conclusion and Future Research Directions

Summary of Key Findings on 2-(Furan-2-carbonyl)cycloheptan-1-one

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, a comprehensive understanding of its chemical nature can be extrapolated from the well-established chemistry of its constituent functional groups: the furan (B31954) ring, the cycloheptanone (B156872), and the 1,3-dicarbonyl moiety.

The furan nucleus is a five-membered aromatic heterocycle that is a common motif in a vast number of natural products and synthetic compounds with significant biological activities. researchgate.net Its presence in a molecule can influence pharmacokinetic and pharmacodynamic properties. The 1,3-dicarbonyl group is a versatile functional group known for its ability to exist in keto-enol tautomeric forms, providing multiple sites for electrophilic and nucleophilic attack. This functionality is a cornerstone in a variety of synthetic transformations for forming carbon-carbon and carbon-heteroatom bonds.

The cycloheptanone ring provides a seven-membered carbocyclic framework. Compared to the more common five- and six-membered rings, the seven-membered ring has a higher degree of conformational flexibility, which can be a critical determinant in its interaction with biological targets.

Challenges and Opportunities in its Synthesis and Reactivity Profiling

The synthesis and reactivity profiling of this compound present both hurdles and exciting prospects for chemical innovation.

Synthesis:

The primary challenge in the synthesis of this compound lies in the efficient and selective formation of the 1,3-dicarbonyl system attached to the cycloheptane (B1346806) ring. Several classical and modern synthetic methodologies can be envisioned, each with its own set of potential difficulties.

Claisen Condensation: A retro-synthetic analysis suggests that a Claisen-type condensation between cycloheptanone and a suitable furan-2-carboxylic acid derivative (such as an ester or acid chloride) could be a viable route. However, challenges such as self-condensation of the cycloheptanone and achieving high yields with sterically demanding substrates may arise.

Acylation of Enolates or Enamines: The acylation of a pre-formed cycloheptanone enolate or enamine with a furan-2-carbonyl halide is another plausible approach. The control of C- versus O-acylation and the potential for polyacylation would need to be carefully managed through the choice of reaction conditions (e.g., solvent, counter-ion, and temperature).

Feist-Bénary Furan Synthesis: While this method typically involves the reaction of α-haloketones with β-dicarbonyl compounds to form furans, modifications of this approach could potentially be explored. youtube.com

Reactivity Profiling:

The reactivity of this compound is expected to be rich and varied due to the interplay of its functional groups.

Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety will exist as a mixture of keto and enol tautomers. The position of this equilibrium will be influenced by the solvent and other conditions, which in turn will dictate the compound's reactivity.

Reactions at the Dicarbonyl Moiety: The acidic α-proton between the two carbonyl groups can be readily removed by a base to generate a nucleophilic enolate. This enolate can participate in a wide range of reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

Reactions of the Furan Ring: The furan ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the carbonyl group will deactivate the ring to some extent. It can also participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net

Prospective Research Avenues and Methodological Advancements for Related Compounds

The study of this compound and related compounds opens up several exciting avenues for future research.

Medicinal Chemistry:

Furanone derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netnih.gov The unique three-dimensional shape conferred by the cycloheptane ring in this compound could lead to novel interactions with biological targets. Future research could focus on:

Synthesis of Analog Libraries: The development of efficient synthetic routes would enable the creation of libraries of related compounds with variations in the furan and cycloheptane rings.

Biological Screening: These libraries could be screened against a panel of biological targets to identify potential therapeutic agents. For instance, furan derivatives have been investigated as potential anticancer agents. nih.govsemanticscholar.org

Methodological Advancements:

The challenges associated with the synthesis of this compound could spur the development of new synthetic methods. Areas for advancement include:

Catalytic Methods: The development of novel catalytic methods for the direct C-H acylation of cycloheptanone with furan-2-carboxylic acid derivatives would be a significant step forward.

Flow Chemistry: The use of continuous flow technologies could offer better control over reaction parameters, potentially leading to higher yields and selectivities in the synthesis of this and related 1,3-dicarbonyl compounds.

Materials Science:

While less explored, the incorporation of such furan-containing dicarbonyl compounds into polymers or other materials could lead to novel properties. The furan ring, for example, can be involved in reversible Diels-Alder reactions, which has applications in self-healing materials.

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